1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one
Description
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one is a heterocyclic compound featuring a pyrrolidine ring substituted with a 2,6-dimethylpyrimidin-4-yloxy group at the 3-position and a 2-methylphenoxy ethanone moiety at the 1-position.
Properties
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-6-4-5-7-17(13)24-12-19(23)22-9-8-16(11-22)25-18-10-14(2)20-15(3)21-18/h4-7,10,16H,8-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMDAZZCTIYMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC(=NC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the pyrimidine moiety, and the attachment of the phenoxyethanone group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine and Piperidine/Pyrrolidine Moieties
Compound BJ53991 (1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one, CAS 2034524-95-1) :
- Structural Differences: Replaces the pyrrolidine ring in the target compound with a piperidine ring (6-membered vs. 5-membered nitrogen-containing ring). Substitutes the 2-methylphenoxy group with a 1H-indol-3-ylsulfanyl moiety.
- The indole sulfanyl group introduces sulfur-based reactivity and hydrogen-bonding capabilities, which are absent in the target compound.
- Molecular Weight : 396.5 g/mol (vs. estimated ~370–390 g/mol for the target compound).
Pyridin-2(1H)-one Derivatives
Pyridin-2(1H)-one derivatives of 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one :
- Key Features: Retain the ethanone core but replace pyrimidine with pyridinone rings. Substituents like 4-bromophenyl or 4-methoxyphenyl influence antioxidant and antimicrobial activities.
- Activity Data :
Pyrrolidine-Based Analogues
1-(4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one (Compound 119) :
- Structural Differences: Lacks the pyrimidinyloxy group but includes a hydroxymethyl-pyrrolidine linked to a phenyl ethanone.
- Synthesis: High yield (99%) via condensation of 4-acetylbenzaldehyde and L-prolinol, suggesting the target compound’s synthesis could similarly leverage pyrrolidine intermediates .
- Functional Implications: The hydroxymethyl group in Compound 119 enhances hydrophilicity, whereas the target compound’s 2-methylphenoxy group likely increases lipophilicity.
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Substituent Impact on Bioactivity
Biological Activity
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one is a synthetic organic compound with a complex structure that includes a pyrimidine ring and a pyrrolidine moiety. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Pyrimidine Ring : Known for its role in various biological processes, including nucleic acid metabolism.
- Pyrrolidine Moiety : Often associated with various pharmacological activities.
- Ether and Ketone Groups : These groups can influence solubility and reactivity, affecting the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities:
- Inhibition of ATP-Binding Cassette Transporters : Initial studies suggest that it may act as an inhibitor of these transporters, which are critical in drug metabolism and resistance mechanisms in cancer cells.
- Antimicrobial Properties : Compounds with similar structures often demonstrate antimicrobial activity, suggesting that this compound might possess similar properties.
- Anti-inflammatory Effects : Given the structural characteristics, it is plausible that this compound could exhibit anti-inflammatory properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for elucidating the biological activity of this compound. The following table summarizes findings related to structural modifications and their impact on activity:
Case Studies
Several studies have investigated compounds structurally related to this compound:
- Antiviral Activity : A study focusing on related compounds demonstrated significant antiviral activity, with IC50 values indicating effective inhibition at low concentrations. For instance, a similar pyrrolidine derivative showed an IC50 of 0.62 μM against viral replication .
- Cancer Cell Studies : In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation by interfering with key metabolic pathways. The potential for this compound to act on these pathways warrants further investigation.
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimal yield?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrimidine core, followed by functionalization of the pyrrolidine ring and coupling with the phenoxy-ethanone moiety. Key conditions include:
- Temperature control (e.g., maintaining 0–5°C during nucleophilic substitutions to minimize side reactions) .
- Solvent selection (e.g., anhydrous DMF or THF for moisture-sensitive steps) .
- Purification methods , such as column chromatography or recrystallization, to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural characterization?
Q. What are the primary biological targets or assays used to evaluate this compound’s activity?
Preliminary studies suggest interactions with enzymes or receptors involved in signaling pathways (e.g., kinases). Assays include:
- Enzyme inhibition assays (e.g., fluorescence-based kinase activity measurements) .
- Cellular viability assays (e.g., MTT or ATP-luciferase for cytotoxicity profiling) .
Advanced Research Questions
Q. How can conflicting NMR data from different synthetic batches be resolved?
Discrepancies may arise from isomeric impurities or residual solvents. Strategies include:
- 2D-NMR experiments (e.g., NOESY to distinguish stereoisomers) .
- HPLC-MS to detect and quantify low-abundance byproducts .
- X-ray crystallography for absolute configuration determination if crystallizable .
Q. What computational methods predict this compound’s interaction with biological targets?
- Molecular docking (e.g., AutoDock Vina) to model binding poses with kinase active sites .
- Molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes .
- QSAR models to correlate structural modifications (e.g., methyl group position on pyrimidine) with activity .
Q. How do modifications to the pyrrolidine or pyrimidine moieties alter pharmacokinetic properties?
- Pyrimidine methylation : Enhances metabolic stability by reducing CYP450-mediated oxidation .
- Pyrrolidine substitution : Adjusting the oxygen linker’s position affects solubility (logP) and blood-brain barrier permeability .
- In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) validate these effects .
Q. What experimental designs assess environmental persistence and ecotoxicology?
- OECD 301 biodegradation tests to measure degradation rates in water/soil .
- Daphnia magna acute toxicity assays (EC₅₀ determination) .
- LC-MS/MS to track compound distribution in biotic/abiotic environmental compartments .
Data Analysis and Contradictions
Q. How to reconcile discrepancies in biological activity data across studies?
- Dose-response curve normalization to account for assay variability (e.g., cell line-specific IC₅₀ differences) .
- Meta-analysis of raw data from multiple studies to identify confounding factors (e.g., solvent choice affecting solubility) .
Q. What strategies optimize synthetic scalability without compromising purity?
- Flow chemistry for precise control of exothermic reactions (e.g., coupling steps) .
- Design of Experiments (DoE) to statistically optimize solvent ratios and catalyst loading .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
